molecular formula C13H17ClN4O B1292678 (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one CAS No. 755039-54-4

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Cat. No. B1292678
CAS RN: 755039-54-4
M. Wt: 280.75 g/mol
InChI Key: LEFGDEBZSGBXBK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one, also known as (R)-CPED, is a synthetic dihydropteridinone compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the naturally occurring dihydropteridinone compounds, which are important components of the human metabolic pathways. This compound has been studied for its potential use in the synthesis of other compounds, as well as its potential as a therapeutic agent. The purpose of

Scientific Research Applications

Antiproliferative and Anticancer Applications

  • A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated as antiproliferative agents, indicating potential as anticancer agents. These compounds showed significant antiproliferative activity against various cancer cell lines, including HCT-116, HeLa, HT-29, and MDA-MB-231. Compound 6k, in particular, demonstrated comparable activity to Palbociclib and induced cell cycle arrest at the G2/M phase in a concentration-dependent manner, suggesting its potential for cancer therapy development (Qiu Li et al., 2020).

Synthesis and Structural Analysis

  • A study reported the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines), highlighting their potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice. These findings underscore the biological significance of these compounds in therapeutic applications (C. Temple et al., 1982).

Methodology Enhancements

  • An efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones was described using a combination of solution-phase and solid-phase chemistry. This methodology allows for the rapid construction of these compounds with high yield and purity, facilitating further research and development in this area (A. Metzger et al., 2009).

Optimization Techniques

  • Design of Experiments (DoE) optimization was applied to the synthesis of 4,6-dihydropteridinones, improving conversion rates significantly while retaining high optical purity. This approach demonstrates the effectiveness of DoE in optimizing chemical reactions for better yields and purity of products (Steven Stone et al., 2015).

Exploration of Variants and Derivatives

  • Research on substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives revealed moderate to potent antiproliferative activities against various human cancer cell lines. The study emphasized the importance of linker-length of the amine chain in C-2 position for antitumor activity, providing insights for the rational design of novel anticancer drugs (Qiu Li et al., 2017).

properties

IUPAC Name

(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGDEBZSGBXBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one
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(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

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